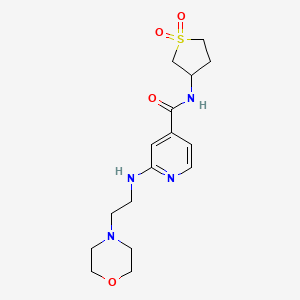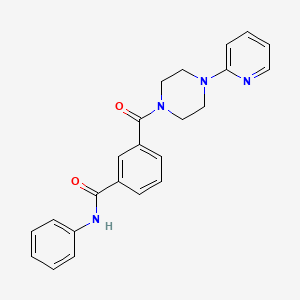
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide, also known as DTT-205, is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets a specific protein called the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Wirkmechanismus
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide targets the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes, including protein degradation, DNA repair, and cell cycle progression. By inhibiting the activity of the E3 ubiquitin ligase, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide causes the accumulation of specific proteins that are important for the regulation of cell growth and survival. This leads to the induction of cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its potent anti-tumor activity against various types of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. One area of research is the development of new formulations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. This could help to identify patients who are most likely to benefit from N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide therapy. Finally, there is a need for further studies to investigate the safety and efficacy of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide in vivo, in order to determine its potential as a clinical candidate.
Synthesemethoden
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-aminonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-morpholin-4-ylethylamine to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dithiane-2-thione to form N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c21-16(19-14-2-10-25(22,23)12-14)13-1-3-17-15(11-13)18-4-5-20-6-8-24-9-7-20/h1,3,11,14H,2,4-10,12H2,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGDHHGIDBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=C2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)


![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)